2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a pyridazinyl and pyridinyl moiety connected via a sulfanyl linkage to an acetamide group
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the structure of the compound, it is possible that it could interact with various biochemical pathways, leading to downstream effects
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and carries out its functions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method includes the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates followed by condensation with hydrazine . This method provides concise access to the pyridazinone derivatives, which are then further functionalized to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and its derivatives share structural similarities and exhibit a wide range of biological activities.
Pyridine Derivatives: Compounds containing the pyridine ring are also similar and are widely used in medicinal chemistry.
Uniqueness
What sets 2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide apart is its unique combination of pyridazinyl and pyridinyl moieties connected via a sulfanyl linkage. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4OS/c19-18(20,21)13-3-5-14(6-4-13)23-16(26)11-27-17-8-7-15(24-25-17)12-2-1-9-22-10-12/h1-10H,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYVGJLUCDRZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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